molecular formula C14H20N2O2 B14834473 6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide

6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide

Katalognummer: B14834473
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: NDOOEZQYTBCNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide involves several steps. The synthetic route typically starts with the preparation of the nicotinamide core, followed by the introduction of the tert-butyl and cyclopropoxy groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide can be compared to other similar compounds, such as 6-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide. These compounds share similar structural features but may differ in their chemical properties and applications.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

6-tert-butyl-4-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)12-7-11(18-9-5-6-9)10(8-16-12)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI-Schlüssel

NDOOEZQYTBCNJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.